
1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one is an organic compound characterized by its unique structure, which includes both phenyl and alkyne groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one typically involves the reaction of phenylacetylene with propargyl bromide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product through nucleophilic substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of 1-phenyl-2-(prop-2-yn-1-yl)pent-4-ene or 1-phenyl-2-(prop-2-yn-1-yl)pentane.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one involves its interaction with various molecular targets. The alkyne groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery systems . Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-4-penten-1-yne: Shares a similar structure but with a different alkyne placement.
4-Prop-2-yn-1-ylphenol: Contains a phenol group instead of a ketone.
4-Pentyn-1-ol: Similar alkyne functionality but with an alcohol group.
Uniqueness: 1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one is unique due to its combination of phenyl and alkyne groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and participate in click chemistry makes it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
189027-06-3 |
|---|---|
Molekularformel |
C14H12O |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
1-phenyl-2-prop-2-ynylpent-4-yn-1-one |
InChI |
InChI=1S/C14H12O/c1-3-8-12(9-4-2)14(15)13-10-6-5-7-11-13/h1-2,5-7,10-12H,8-9H2 |
InChI-Schlüssel |
YDOBLKVNBKIKPT-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(CC#C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


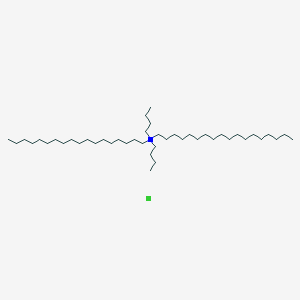
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
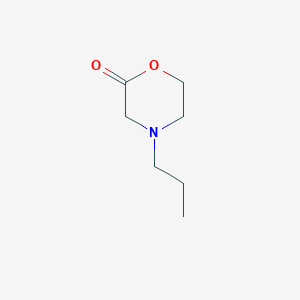
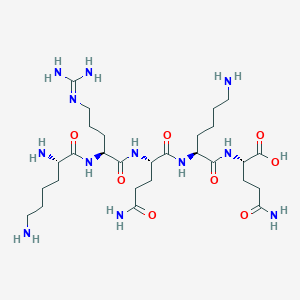
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
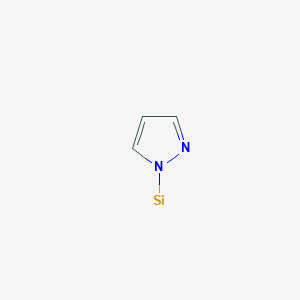
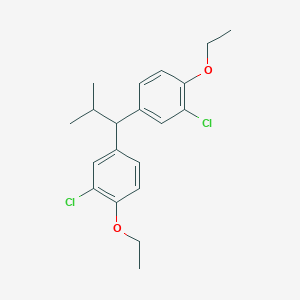
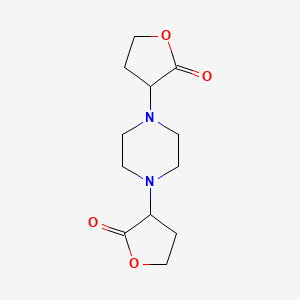
![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)
![N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid](/img/structure/B14264601.png)
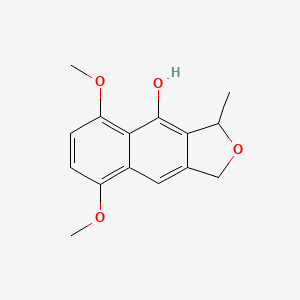


![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)
